N-(2-fluoro-5-nitrophenyl)acetamide
CAS No.: 454-07-9
Cat. No.: VC21294335
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 454-07-9 |
|---|---|
| Molecular Formula | C8H7FN2O3 |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | N-(2-fluoro-5-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
| Standard InChI Key | PXJGUIPZTSDKMY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Introduction
N-(2-fluoro-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . It is also known as 2-fluoro-5-nitroacetanilide or N-acetyl-2-fluoro-5-nitroaniline . This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.
Chemical Identifiers
-
CAS Number: 454-07-9
-
InChI: InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)
-
InChIKey: PXJGUIPZTSDKMY-UHFFFAOYSA-N
Synthesis and Applications
N-(2-fluoro-5-nitrophenyl)acetamide can be synthesized through the reaction of 2-fluoro-5-nitroaniline with acetic anhydride. This compound is a precursor in the synthesis of various organic compounds, including benzo[d]oxazoles, which are known for their biological activities .
Biological Activities
While specific biological activities of N-(2-fluoro-5-nitrophenyl)acetamide are not widely documented, compounds with similar structures, such as nitrofurans and nitroimidazoles, have shown broad-spectrum antibacterial activities . The presence of a nitro group often contributes to such biological properties.
Antimicrobial Activities
Research on compounds with nitro groups suggests potential antimicrobial activities. For instance, halonitroanilides have demonstrated antibacterial properties, which could be relevant for compounds like N-(2-fluoro-5-nitrophenyl)acetamide .
Organic Synthesis
In organic synthesis, N-(2-fluoro-5-nitrophenyl)acetamide can serve as a starting material for the preparation of more complex molecules. Its conversion into benzo[d]oxazoles is an example of such applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O3 |
| Molecular Weight | 198.15 g/mol |
| Melting Point | 177-178 °C |
| CAS Number | 454-07-9 |
| InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
| InChIKey | PXJGUIPZTSDKMY-UHFFFAOYSA-N |
| SMILES | N(C(C)=O)C1=CC(N(=O)=O)=CC=C1F |
This table summarizes key chemical properties and identifiers for N-(2-fluoro-5-nitrophenyl)acetamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume